3-Cyano-7-ethoxycoumarin

説明

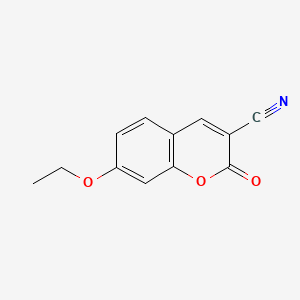

3-シアノ-7-エトキシクマリンは、生化学アッセイで広く使用されている蛍光化合物です。特に、シトクロムP450酵素研究において、酵素活性を測定するためのプローブとして知られています。 この化合物は、分子式がC12H9NO3で、分子量は215.20 g/molです .

準備方法

合成ルートと反応条件: 3-シアノ-7-エトキシクマリンは、7-エトキシクマリンとシアン化ブロムとの反応を含む複数段階のプロセスによって合成できます。 反応は通常、制御された温度条件下で、水酸化ナトリウムなどの塩基の存在下で行われます .

工業的生産方法: 工業的な設定では、3-シアノ-7-エトキシクマリンの生産には、一貫性と純度を確保するために自動反応器を使用した大規模合成が関与します。 この化合物はその後、結晶化またはクロマトグラフィー技術によって精製されて、所望の品質が得られます .

反応の種類:

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

3-シアノ-7-エトキシクマリンは、その蛍光特性により、科学研究で広く使用されています。いくつかの重要なアプリケーションには以下が含まれます。

科学的研究の応用

3-Cyano-7-ethoxycoumarin is extensively used in scientific research due to its fluorescent properties. Some key applications include:

Chemistry: Used as a fluorescent probe in microsomal dealkylase studies and cytochrome P450 enzyme assays

Biology: Employed in studies involving enzyme inhibition and drug-drug interactions.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism of drugs by cytochrome P450 enzymes.

作用機序

3-シアノ-7-エトキシクマリンは、主にシトクロムP450酵素との相互作用を通じてその効果を発揮します。これらの酵素の活性部位に結合すると、酵素的切断を受け、蛍光生成物である3-シアノ-7-ヒドロキシクマリンが形成されます。 この蛍光は、酵素活性を定量化するために測定できます . 分子標的は、CYP1A1、CYP1A2、CYP2C9、およびCYP2C19などのシトクロムP450アイソフォームを含みます .

類似の化合物:

7-エトキシクマリン: 同様の酵素アッセイで使用される別の蛍光クマリン誘導体.

3-シアノクマリン: 蛍光研究で同様の用途を持つ、構造的に関連する化合物.

7-メトキシクマリン: さまざまな生化学アッセイで蛍光プローブとして使用されます.

独自性: 3-シアノ-7-エトキシクマリンは、複数のシトクロムP450アイソフォームとの特定の相互作用と、蛍光ベースのアッセイにおける高い感度により、ユニークです。 これは、酵素動力学と薬物代謝を研究する上で貴重なツールとなっています .

類似化合物との比較

7-Ethoxycoumarin: Another fluorescent coumarin derivative used in similar enzyme assays.

3-Cyanocoumarin: A structurally related compound with similar applications in fluorescence studies.

7-Methoxycoumarin: Used as a fluorescent probe in various biochemical assays.

Uniqueness: 3-Cyano-7-ethoxycoumarin is unique due to its specific interaction with multiple cytochrome P450 isoforms and its high sensitivity in fluorescence-based assays. This makes it a valuable tool in studying enzyme kinetics and drug metabolism .

生物活性

3-Cyano-7-ethoxycoumarin (CEC) is a compound of significant interest in pharmacology and toxicology due to its role as a fluorescent substrate for cytochrome P450 (CYP) enzymes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carbonitrile

- CAS Number : 117620-77-6

- Molecular Formula : C₉H₇N₁O₃

- Purity : ≥98%

- Fluorescence Characteristics : Excitation/Emission wavelengths = 408/455 nm

This compound is primarily metabolized by various CYP isoforms, particularly CYP1A2, into its active form, cyano-hydroxycoumarin. This metabolic pathway is crucial for understanding its biological effects and potential applications in drug metabolism studies.

Substrate Specificity and Metabolism

Research indicates that CEC acts as a selective substrate for several CYP enzymes. The following table summarizes the substrate specificity of CEC across different CYP isoforms:

| CYP Isoform | Metabolite Produced | Activity Level |

|---|---|---|

| CYP1A2 | Cyano-hydroxycoumarin | High |

| CYP2C9 | Cyano-hydroxycoumarin | Moderate |

| CYP2C19 | Cyano-hydroxycoumarin | Low |

| CYP2D6 | Negligible | Negligible |

The data suggest that CYP1A2 is the most efficient enzyme for the metabolism of CEC, making it a valuable tool in pharmacokinetic studies focusing on this enzyme's activity .

Inhibition Studies

Inhibition studies have shown that certain compounds can significantly affect the metabolism of CEC. For instance, Frutinone A was identified as an inhibitor of CYP1A2-mediated metabolism of CEC, with an IC50 value comparable to that of α-naphthoflavone, a known inhibitor . These findings highlight the potential for using CEC in drug interaction studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Fluorescence-Based Assays : A study demonstrated the use of CEC in fluorescence-based assays to screen for CYP activities in intact cells expressing individual human P450 enzymes. This approach allows for real-time monitoring of enzyme activity and substrate metabolism .

- Comparative Binding Studies : Computational molecular modeling has been employed to analyze the binding affinities of CEC to various P450 enzymes. These studies revealed that the binding orientation and interactions at the active site are critical determinants of substrate specificity and metabolic efficiency .

- Toxicological Assessments : Toxicological evaluations indicated that while CEC exhibits significant metabolic activity through CYP enzymes, its safety profile remains to be fully elucidated. Further investigation into its toxicity and potential adverse effects is warranted .

特性

IUPAC Name |

7-ethoxy-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFGHMIAFYQSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151844 | |

| Record name | 3-Cyano-7-ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117620-77-6 | |

| Record name | 3-Cyano-7-ethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyano-7-ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-7-ethoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANO-7-ETHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997LV3DUS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。